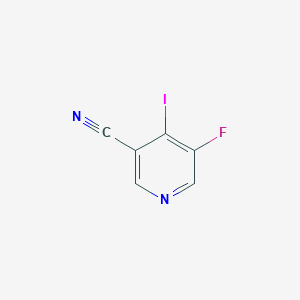
5-Fluoro-4-iodonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-iodonicotinonitrile is a chemical compound with the molecular formula C6H2FIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with iodine and fluorine atoms, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the selective iodination and fluorination of nicotinonitrile using appropriate halogenating agents. For instance, the iodination can be achieved using iodine and a suitable oxidizing agent, while the fluorination can be carried out using Selectfluor® or other fluorinating reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Fluoro-4-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinonitrile derivatives .
科学的研究の応用
5-Fluoro-4-iodonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 5-Fluoro-4-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes with them, thereby modulating their activity .
類似化合物との比較
Similar Compounds
4-Fluoro-5-iodonicotinonitrile: A closely related compound with similar halogenation patterns.
2,6-Dichloro-5-fluoro-4-iodonicotinonitrile: Another derivative with additional chlorine substitutions.
Uniqueness
5-Fluoro-4-iodonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the pyridine ring enhances its reactivity and potential for diverse applications in various fields.
特性
分子式 |
C6H2FIN2 |
|---|---|
分子量 |
248.00 g/mol |
IUPAC名 |
5-fluoro-4-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
InChIキー |
VFWHOVCDFJAVPH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


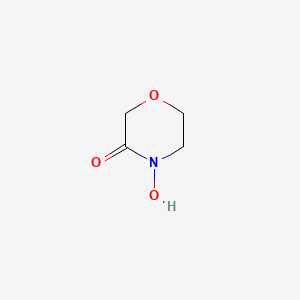

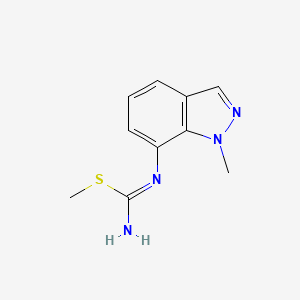
![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
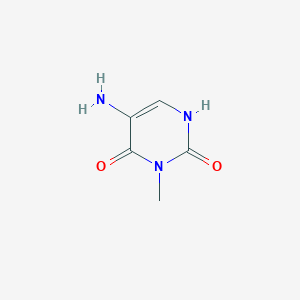
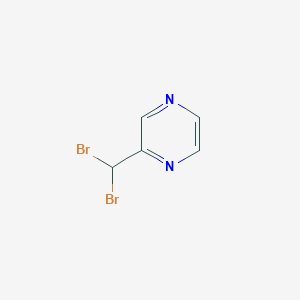
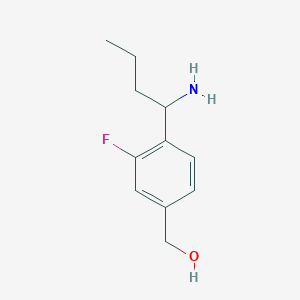
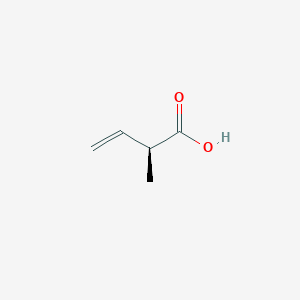
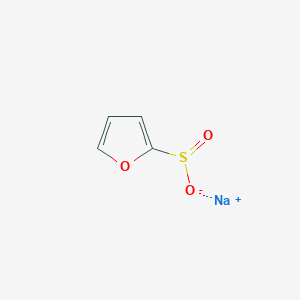
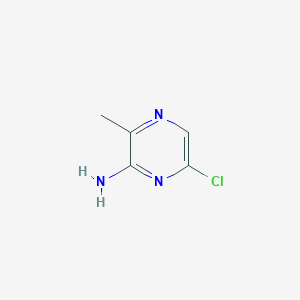
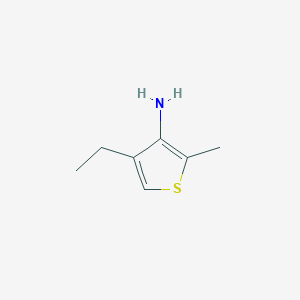
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
